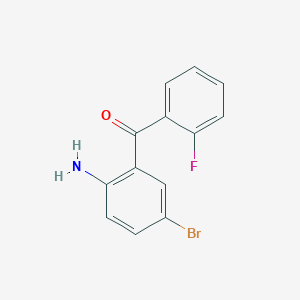

2-Amino-5-bromo-2'-fluorobenzophenone

概要

説明

2-アミノ-5-ブロモ-2'-フルオロベンゾフェノンは、分子式がC₁₃H₉BrFNO 、分子量が294.119 g/mol の有機化合物です . IUPAC名では、(2-アミノ-5-ブロモフェニル)(2-フルオロフェニル)メタノン とも呼ばれています . この化合物は、ベンゾフェノンの誘導体であり、芳香環にアミノ基、ブロモ基、フルオロ基が置換されています。

2. 製法

合成経路と反応条件

2-アミノ-5-ブロモ-2'-フルオロベンゾフェノンの合成は、通常、以下の手順で行われます。

ブロモ化: ベンゾフェノン構造へのブロモ原子の導入。

フルオロ化: 芳香環へのフルオロ原子の付加。

アミノ化: 化合物へのアミノ基の導入。

これらの反応は、一般的に、適切な試薬と触媒を用いて、収率と純度が高いように制御された条件下で行われます .

工業生産方法

2-アミノ-5-ブロモ-2'-フルオロベンゾフェノンの工業生産は、自動反応器と厳しい品質管理措置を用いた大規模化学合成によって行われます。 このプロセスは、効率性、費用対効果、および環境安全性のために最適化されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-2’-fluorobenzophenone typically involves the following steps:

Bromination: The introduction of a bromine atom into the benzophenone structure.

Fluorination: The addition of a fluorine atom to the aromatic ring.

Amination: The incorporation of an amino group into the compound.

These reactions are generally carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-Amino-5-bromo-2’-fluorobenzophenone involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental safety .

化学反応の分析

反応の種類

2-アミノ-5-ブロモ-2'-フルオロベンゾフェノンは、以下のを含む様々な化学反応を起こします。

置換反応: アミノ基、ブロモ基、およびフルオロ基は、求核置換反応または求電子置換反応に関与できます。

酸化と還元: この化合物は、特定の条件下で酸化または還元されて、異なる誘導体を生成することができます。

カップリング反応: これは、より複雑な分子を形成するカップリング反応で使用できます.

一般的な試薬と条件

置換: ハロゲン化物、酸、および塩基などの試薬が一般的に使用されます。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

生成される主な生成物

これらの反応から生成される主な生成物には、様々な置換ベンゾフェノン、キノロン、および他の芳香族化合物などがあります .

4. 科学研究への応用

2-アミノ-5-ブロモ-2'-フルオロベンゾフェノンは、いくつかの科学研究分野で使用されています。

化学: 複雑な有機分子の合成における前駆体として。

生物学: 酵素相互作用とタンパク質結合の研究において。

医学: 医薬品の開発における中間体として。

科学的研究の応用

Chemistry

In the field of chemistry, 2-Amino-5-bromo-2'-fluorobenzophenone serves as a precursor in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form various derivatives.

- Coupling Reactions: It can be employed in coupling reactions to synthesize more complex molecules .

Biology

In biological research, this compound is significant for studying enzyme interactions and protein binding. Its unique functional groups allow it to interact with biological macromolecules, making it a useful tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is an intermediate in the development of pharmaceuticals, particularly in synthesizing benzodiazepines and other therapeutic agents. For example, it has been used in the preparation of therapeutically valuable compounds such as phenyl-l,4-benzodiazepine derivatives . The compound's ability to form hydrogen bonds through its amino group enhances its potential as a bioactive molecule.

Industry

The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique combination of substituents contributes to desirable properties in various industrial formulations .

Case Study 1: Synthesis of Benzodiazepine Derivatives

A study demonstrated the use of this compound as an intermediate in synthesizing benzodiazepine derivatives. By reacting this compound with various amines, researchers successfully produced several new compounds with potential therapeutic effects against anxiety and insomnia .

Case Study 2: Enzyme Interaction Studies

Research involving this compound has shown its effectiveness in studying enzyme-substrate interactions. The presence of the amino group allows for specific binding interactions with enzymes, facilitating investigations into enzyme kinetics and inhibition mechanisms.

作用機序

2-アミノ-5-ブロモ-2'-フルオロベンゾフェノンの作用機序は、特定の分子標的と経路との相互作用に関与しています。 アミノ基は水素結合を形成することができ、一方、ブロモ基とフルオロ基はハロゲン結合やその他の非共有結合に関与することができます。 これらの相互作用は、化合物の反応性と生物活性を影響を与えます .

6. 類似の化合物との比較

類似の化合物

- 2-アミノ-5-クロロ-2'-フルオロベンゾフェノン

- 2-アミノ-5-ブロモ-2'-クロロベンゾフェノン

- 2-アミノ-5-フルオロ-2'-ブロモベンゾフェノン

独自性

2-アミノ-5-ブロモ-2'-フルオロベンゾフェノンは、アミノ基、ブロモ基、フルオロ基の特定の組み合わせにより、独特の化学的および物理的特性を備えています。 この独自性は、特に特殊な有機化合物の合成において、様々な用途に役立ちます .

類似化合物との比較

Similar Compounds

- 2-Amino-5-chloro-2’-fluorobenzophenone

- 2-Amino-5-bromo-2’-chlorobenzophenone

- 2-Amino-5-fluoro-2’-bromobenzophenone

Uniqueness

2-Amino-5-bromo-2’-fluorobenzophenone is unique due to its specific combination of amino, bromo, and fluoro substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

生物活性

2-Amino-5-bromo-2'-fluorobenzophenone is a synthetic organic compound with the molecular formula and a molecular weight of approximately 294.119 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and other chemical industries.

The synthesis of this compound typically involves three key steps:

- Bromination : Introduction of a bromine atom into the benzophenone structure.

- Fluorination : Addition of a fluorine atom to the aromatic ring.

- Amination : Incorporation of an amino group into the compound.

These reactions are conducted under controlled conditions to achieve high yield and purity. The compound's unique combination of functional groups (amino, bromo, and fluoro) contributes to its distinct chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds, while the bromo and fluoro substituents may participate in halogen bonding and other non-covalent interactions. These interactions can influence various biological pathways, including enzyme inhibition and protein binding.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent inhibitory effects against various cancer cell lines, including KB and IGROV1 cells. The mechanism often involves selective targeting of folate receptors, leading to effective cellular uptake and subsequent inhibition of tumor growth .

| Compound | IC50 (nM) against KB Cells | IC50 (nM) against IGROV1 Cells |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound 1 | 0.55 | 0.97 |

| Related Compound 2 | 3.2 | 176 |

Antimicrobial Activity

In addition to anticancer properties, related compounds have shown antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of halogen substituents can enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent .

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor activity of a series of benzophenone derivatives, including those with amino substitutions. Results demonstrated that these compounds could significantly reduce tumor cell viability in vitro, with some achieving complete remission in SCID mice models bearing tumors .

- Enzyme Inhibition : Research has shown that certain derivatives can inhibit key enzymes involved in purine biosynthesis, which is critical for cancer cell proliferation. This inhibition leads to reduced nucleotide availability for DNA replication in rapidly dividing cells .

特性

IUPAC Name |

(2-amino-5-bromophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOKDXNGCQXFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163827 | |

| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1479-58-9 | |

| Record name | (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1479-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001479589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromo-2'-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。